molecular formula C9H12F2O4S B6175465 9,9-difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 2680539-06-2

9,9-difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B6175465
CAS No.: 2680539-06-2
M. Wt: 254.3
InChI Key:
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Description

9,9-difluoro-3,3-dioxo-3lambda6-thiabicyclo[331]nonane-7-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure containing sulfur and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile containing sulfur.

    Introduction of fluorine atoms: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Oxidation and carboxylation:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

9,9-difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, 9,9-difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets through its fluorine and sulfur atoms can lead to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 9,9-difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can form strong hydrogen bonds, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9,9-difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-methyl ester
  • 9,9-difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-amine

Uniqueness

Compared to similar compounds, 9,9-difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid is unique due to its carboxylic acid group, which enhances its solubility and reactivity. This makes it more versatile for use in various chemical reactions and applications.

Properties

CAS No.

2680539-06-2

Molecular Formula

C9H12F2O4S

Molecular Weight

254.3

Purity

95

Origin of Product

United States

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